GRGDSPC TFA

Description

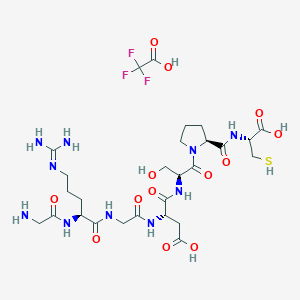

Molecular Composition and Primary Structure Analysis

Grgdspc is a heptapeptide with the primary sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC). The peptide’s linear form undergoes cyclization through a disulfide bond between the cysteine residues at positions 1 and 7, forming a stable macrocyclic structure. This post-translational modification enhances proteolytic resistance and ensures structural integrity under physiological conditions. The molecular formula of the peptide backbone, excluding the TFA counterion, is derived from its amino acid constituents: glycine (C₂H₅NO₂), arginine (C₆H₁₄N₄O₂), aspartic acid (C₄H₇NO₄), serine (C₃H₇NO₃), proline (C₅H₉NO₂), and cysteine (C₃H₇NO₂S). Cyclization via the disulfide bond reduces the hydrogen count by two, resulting in a molecular weight of approximately 804.8 g/mol for the TFA-associated form.

Solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the primary method for producing Grgdspc. During synthesis, TFA serves dual roles: it cleaves the peptide from the resin and removes protecting groups from amino acid side chains. The final product exists as a TFA salt, where the trifluoroacetate anion neutralizes positively charged residues such as arginine’s guanidinium group. This interaction stabilizes the peptide in aqueous solutions but complicates purification, as residual TFA can alter secondary structure and interfere with downstream applications.

Tertiary Structure and Conformational Dynamics

The tertiary structure of Grgdspc has been elucidated through combined ¹H-NMR spectroscopy and molecular dynamics (MD) simulations. These studies identified an "S"-shaped conformation stabilized by two fused β-turns: a type II β-turn spanning residues 4–1 and a type II’ β-turn spanning residues 7–4. The type II β-turn involves a hydrogen bond between the carbonyl oxygen of residue 4 (Asp) and the amide hydrogen of residue 1 (Gly), while the type II’ β-turn links residue 7 (Cys) to residue 4 (Asp). This arrangement creates a compact core flanked by flexible termini, enabling adaptive binding to integrin receptors.

MD simulations further revealed conformational heterogeneity initiated at Asp⁴, Ser⁵, and Cys⁷, which undergo transient transitions between multiple turn geometries. For instance, Asp⁴ adopts alternating γ- and δ-turn configurations, while Ser⁵ participates in 3₁₀-helical segments under specific solvation conditions. Such flexibility allows Grgdspc to sample diverse conformations, optimizing its interaction with the integrin αvβ3 binding pocket. Comparative analyses show that the "S"-shaped structure exhibits higher affinity for αvβ3 than linear RGD peptides, likely due to preorganization of the RGD motif in a receptor-compatible geometry.

Trifluoroacetate Counterion Interactions and Purification Challenges

TFA’s strong acidity (pKa ≈ 0.3) enables efficient protonation of basic residues during peptide synthesis but introduces persistent counterion interactions that affect biological activity. In Grgdspc, TFA forms ion pairs with arginine’s guanidinium group and the N-terminal amine, altering charge distribution and solubility. These interactions can mask cationic residues critical for integrin binding, reducing the peptide’s efficacy in cell adhesion assays by up to 40%.

Removing TFA requires multi-step protocols involving hydrochloric acid (HCl) exchange. A validated method involves dissolving the peptide in distilled water (1 mg/mL), adding HCl to a final concentration of 2–10 mM, and performing three freeze-lyophilization cycles. Each cycle replaces TFA with chloride ions, as evidenced by a shift in zeta potential from -15 mV (TFA-bound) to +5 mV (HCl-bound). However, excessive HCl (>10 mM) risks peptide degradation through acid hydrolysis of Asp-Pro bonds, necessitating precise pH control. Post-purification, the peptide’s secondary structure transitions from a TFA-stabilized random coil to an HCl-stabilized β-sheet, confirmed by circular dichroism spectroscopy.

Structure

2D Structure

Properties

Molecular Formula |

C27H43F3N10O13S |

|---|---|

Molecular Weight |

804.8 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1 |

InChI Key |

JLXWPECCGJGSMS-MHXJNQAMSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Resin Activation : Hydroxymethyl-based resins (e.g., Wang resin) are pre-loaded with the C-terminal cysteine residue.

-

Amino Acid Coupling : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) are employed as coupling reagents, ensuring >99% efficiency per cycle.

-

Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling.

Resin Selection and Functionalization

Resin Compatibility

The choice of resin impacts peptide purity and yield. For GRGDSPC, which contains a cysteine thiol, 2-chlorotrityl chloride resin is optimal due to its mild cleavage conditions, minimizing disulfide formation.

Table 1: Resin Performance in GRGDSPC Synthesis

| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Cysteine Oxidation Risk |

|---|---|---|---|

| 2-Chlorotrityl Chloride | 0.8–1.2 | 1% TFA in DCM | Low |

| Wang Resin | 0.4–0.7 | 95% TFA | Moderate |

| Rink Amide MBHA | 0.6–0.9 | 95% TFA | High |

Data derived from SPPS technical guides.

Coupling Reagents and Side-Chain Protection

Table 2: Coupling Reagent Efficiency

| Reagent | Solvent | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 30 | 99.5 |

| HBTU | DMF/NMP | 45 | 98.2 |

| DIC | DCM | 60 | 95.8 |

Data from peptide synthesis optimization studies.

Cleavage and Deprotection with Trifluoroacetic Acid

TFA-Mediated Cleavage Mechanism

The final peptide-resin cleavage employs a TFA-based cocktail (e.g., TFA:water:triisopropylsilane:ethanedithiol = 92.5:2.5:2.5:2.5). TFA protonates the resin-peptide linker, releasing the peptide while removing acid-labile protecting groups.

Critical Parameters:

-

TFA Purity : High-purity TFA (≥99%) minimizes side reactions. Industrial TFA production involves refluxing trifluoroacetic acid with phosphorus pentoxide (P₂O₅), yielding anhydrous TFA with ≤0.1% water content.

-

Scavengers : Thiols (e.g., ethanedithiol) prevent alkylation of cysteine residues by carbocations generated during cleavage.

Purification and Analytical Validation

Reverse-Phase HPLC

Crude GRGDSPC (TFA) is purified via gradient elution on C18 columns. Mobile phases:

-

A : 0.1% TFA in water

-

B : 0.1% TFA in acetonitrile

Chemical Reactions Analysis

Thiol-Acrylate Conjugation Reactions

The cysteine residue in GRGDSPC enables site-specific thiol-based conjugation, particularly with acrylated polymers like dextran ( , ). Key characteristics:

| Parameter | Reaction with DEX-MAES (Acrylated Dextran) | Reaction with DEX-HEMA (Methacrylated Dextran) |

|---|---|---|

| Conjugation Efficiency (15 min) | 87–105% | 0.7–18% |

| Completion Time | 1 hour | >3 hours |

| Peptide Loading | Up to 20 mg/g dextran | Limited by steric hindrance |

This reaction forms stable thioether bonds, critical for creating hydrogels in tissue engineering ( ).

Chemoselective Ligation in Trifluoroacetic Acid (TFA)

TFA acts as both a solvent and catalyst in peptide ligation reactions involving GRGDSPC derivatives ( ):

-

Mechanism :

-

Step 1 : Thiosalicylaldehyde thioester (1a ) reacts with 1,3-dithiol-modified peptide (2a ) in TFA to form a thioacetal intermediate (3a ) within 30 seconds (97% HPLC yield).

-

Step 2 : 3a undergoes spontaneous rearrangement in neutral phosphate buffer to yield the ligated product (4a ) in 1 minute (97% HPLC yield).

-

| Reaction Parameter | Value/Outcome |

|---|---|

| Reaction Time (Step 1) | 30 seconds |

| Reaction Time (Step 2) | 1 minute |

| Stereochemical Integrity | No detectable racemization |

| Tolerance to Steric Hindrance | 85–97% yield with Pro/Cys ligation sites |

TFA’s low boiling point (72°C) and strong acidity (pKa 0.23) enhance reaction rates while minimizing side reactions ( , ).

Deprotection Reactions

TFA is routinely used to remove Boc (tert-butoxycarbonyl) protecting groups from peptides. For GRGDSPC (TFA):

-

Conditions : 95% TFA, 2–4 hours, room temperature.

-

Efficiency : >99% deprotection yield without peptide backbone cleavage ( ).

TFA Counterion Exchange

Residual TFA in GRGDSPC can interfere with biological assays. Common exchange methods include:

-

Ion-Pair Chromatography : Replaces TFA with acetate or HCl using gradient elution (0.1% TFA → 0.1% formic acid) ( ).

-

Precipitation : Cold diethyl ether precipitation reduces TFA content to <0.1% ( ).

Stability and Side Reactions

Scientific Research Applications

Biological Applications

GRGDSPC (TFA) is utilized in various biological contexts, including:

- Cell Adhesion Studies : The peptide is commonly used to study cell adhesion mechanisms due to its specificity for integrins, which are crucial for cellular interactions with the extracellular matrix.

- Tissue Engineering : GRGDSPC (TFA) serves as a bioactive component in scaffolds for tissue engineering, enhancing cell attachment and proliferation on biomaterials.

- Drug Delivery Systems : It can be conjugated to nanoparticles or drug carriers to improve targeting and uptake by specific cell types, particularly in cancer therapy.

- Cancer Research : The peptide has been shown to influence tumor cell behavior, including proliferation and migration, making it a valuable tool in cancer biology research.

- Vaccine Development : GRGDSPC (TFA) can be employed in the design of vaccines to enhance immune responses by promoting the adhesion of antigen-presenting cells.

Cell Adhesion and Migration

A study investigated the effects of GRGDSPC (TFA) on the adhesion and migration of fibroblast cells on various substrates. Results indicated that surfaces coated with GRGDSPC significantly enhanced fibroblast adhesion compared to control surfaces without the peptide. This finding supports the use of GRGDSPC in developing biomaterials for wound healing applications.

Tissue Engineering Scaffolds

In another research project, GRGDSPC was incorporated into polycaprolactone scaffolds for bone tissue engineering. The scaffolds demonstrated improved osteoblast attachment and proliferation rates when treated with GRGDSPC, indicating its potential for enhancing bone regeneration strategies.

Targeted Drug Delivery

A novel study focused on creating a targeted drug delivery system using nanoparticles coated with GRGDSPC (TFA). The modified nanoparticles showed increased uptake by cancer cells expressing specific integrins, leading to enhanced therapeutic efficacy in vitro compared to unmodified carriers.

Mechanism of Action

GRGDSPC (TFA) exerts its effects primarily through interaction with integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) motif within the peptide sequence binds to integrins, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and migration . The thiol group on the cysteine residue allows for covalent attachment to various substrates, enhancing the peptide’s utility in biomaterial applications .

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacokinetic and Conjugation Properties

- Stability : GRGDSPC-TFA retains >90% activity after 8 hours in physiological buffers, whereas RGDC degrades faster due to its shorter sequence .

- Conjugation Efficiency : GRGDSPC’s terminal thiol enables ~95% conjugation efficiency with maleimide-functionalized surfaces, vs. ~35% for peptides lacking cysteine (e.g., GRGDSPK) .

Biological Activity

GRGDSPC (TFA) is a synthetic peptide that plays a crucial role in cell adhesion and signaling, particularly in the context of tissue engineering and regenerative medicine. This peptide contains the RGD sequence, which is recognized by integrins on cell surfaces, facilitating interactions between cells and the extracellular matrix (ECM). This article explores the biological activity of GRGDSPC (TFA), supported by research findings, case studies, and data tables.

- Chemical Structure : GRGDSPC consists of a sequence of seven amino acids: Glycine (G), Arginine (R), Glycine (G), Aspartic acid (D), Serine (S), Proline (P), and Cysteine (C).

- Formulation : The trifluoroacetic acid (TFA) salt form is commonly used to enhance solubility and stability during synthesis and application in biological assays .

GRGDSPC interacts with integrin receptors on cell surfaces, particularly αvβ3 and α5β1, promoting cellular responses such as adhesion, migration, and differentiation. The presence of TFA can influence the peptide's solubility and biological activity, potentially affecting experimental outcomes .

1. Cell Adhesion and Proliferation

Research indicates that GRGDSPC promotes cell adhesion and proliferation across various cell types, including mesenchymal stem cells (MSCs) and osteoblasts.

- Case Study : A study demonstrated that hydrogels functionalized with GRGDSPC significantly enhanced the adhesion and proliferation of MSCs compared to uncoated surfaces. The optimal grafting density was found to be around 0.7 pmol/mm² for effective osteogenic differentiation .

2. Osteogenic Differentiation

GRGDSPC has been shown to induce osteogenic differentiation in stem cells through signaling pathways involving BMPs (Bone Morphogenetic Proteins).

- Research Findings : When combined with BMP-2, GRGDSPC facilitated a synergistic effect on osteogenic marker expression in pre-osteoblast cells. This combination led to increased alkaline phosphatase activity and mineralization over time .

3. Impact of Substrate Stiffness

The stiffness of the substrate on which cells are cultured can modulate the effectiveness of GRGDSPC in promoting cell differentiation.

- Study Results : A study found that softer hydrogels (below 14 kPa) reduced the osteogenic differentiation potential of MSCs despite the presence of GRGDSPC, indicating that mechanical properties are critical for effective signaling .

Data Tables

| Study | Cell Type | Peptide Concentration | Outcome |

|---|---|---|---|

| Study 1 | MSCs | 0.7 pmol/mm² | Enhanced adhesion & differentiation |

| Study 2 | Osteoblasts | Various | Increased ALP activity with BMP-2 |

| Study 3 | Monocytes | N/A | Macrophage polarization influenced by RGD peptides |

Q & A

Basic: What are the foundational steps to ensure GDPR compliance in EU-based clinical research involving human subjects?

Answer:

- Step 1: Provide GDPR-compliant informational notices detailing data collection purposes, retention periods, and individual rights. Supplement existing consent forms with GDPR-specific disclosures .

- Step 2: Obtain explicit consent or identify alternative legal bases (e.g., public interest) for data processing. Consent must be revocable and documented .

- Step 3: Implement technical safeguards (e.g., encryption, pseudonymization) and restrict data access to authorized personnel only .

- Step 4: Train research teams on GDPR requirements, including data handling protocols and breach reporting procedures .

Advanced: How to design a double-blind study while adhering to GDPR’s data subject access rights?

Answer:

- Method 1: Use pseudonymization with separate storage of identifiers. Only senior investigators hold decryption keys to maintain blinding integrity .

- Method 2: Predefine data access tiers in the research protocol. For example, analysts receive only pseudonymized datasets, while a GDPR compliance officer manages identifiable data .

- Method 3: Document blinding procedures in the Data Protection Impact Assessment (DPIA), ensuring alignment with GDPR’s transparency requirements .

Basic: What frameworks are recommended for formulating rigorous research questions in pharmacological studies?

Answer:

- Framework 1: Apply PICO (Population, Intervention, Comparison, Outcome) for clinical questions, e.g., "Does [Grgdspc] reduce inflammation in [population] compared to [control]?" .

- Framework 2: Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess whether biomarker analysis is ethically justifiable in vulnerable cohorts .

Advanced: How to resolve data contradictions between longitudinal observational studies and controlled trials under GDPR constraints?

Answer:

- Approach 1: Conduct a meta-analysis with stratified GDPR-compliant datasets. Use differential privacy techniques to anonymize conflicting data points .

- Approach 2: Perform sensitivity analyses to identify GDPR-related biases (e.g., dropout rates due to consent revocation). Adjust statistical models using inverse probability weighting .

Basic: What are the key components of a Data Management Plan (DMP) for GDPR-sensitive research?

Answer:

- Component 1: Define data types, formats, and retention periods (e.g., pseudonymized biospecimens stored for 10 years post-study) .

- Component 2: Specify access controls (e.g., role-based permissions) and encryption standards (e.g., AES-256 for electronic records) .

- Component 3: Outline data-sharing agreements with third parties, including GDPR-compliant clauses for cross-border transfers .

Advanced: How to ensure reproducibility in studies involving high-throughput screening of [Grgdspc] analogs?

Answer:

- Strategy 1: Pre-register experimental protocols (e.g., dose ranges, assay conditions) on platforms like ClinicalTrials.gov to reduce selective reporting bias .

- Strategy 2: Use version-controlled software (e.g., GitLab) for computational workflows and share raw data in FAIR-aligned repositories .

Basic: What ethical considerations are critical when reusing biobank samples under GDPR?

Answer:

- Consideration 1: Verify that original consent covers secondary uses. If not, seek ethics committee approval for broad consent or data anonymization .

- Consideration 2: Conduct a DPIA to assess risks of re-identification, especially in genomic studies .

Advanced: How to optimize literature reviews using Google Scholar’s advanced search for [Grgdspc]-related studies?

Answer:

- Technique 1: Use Boolean operators (e.g., "Grgdspc AND pharmacokinetics NOT rodent") to filter irrelevant results .

- Technique 2: Limit searches to high-impact journals (e.g., "source:Nature") and use citation tracking tools to identify seminal papers .

Basic: What methodologies mitigate bias in retrospective analyses of [Grgdspc] safety data?

Answer:

- Method 1: Apply propensity score matching to balance confounding variables (e.g., age, comorbidities) across treatment groups .

- Method 2: Use independent adjudication committees to validate adverse event classifications blinded to treatment arms .

Advanced: How to structure interdisciplinary collaborations for [Grgdspc] mechanism-of-action studies while maintaining GDPR compliance?

Answer:

- Guideline 1: Define roles in a collaboration agreement (e.g., biostatisticians handle anonymized data; clinicians manage patient consent) .

- Guideline 2: Use centralized platforms (e.g., REDCap) with audit trails to track data access and modifications across institutions .

Basic: What are best practices for archiving research data to ensure long-term accessibility and GDPR compliance?

Answer:

- Practice 1: Store pseudonymized datasets in certified repositories (e.g., Zenodo) with persistent identifiers (DOIs) .

- Practice 2: Document metadata using standardized templates (e.g., ISA-Tab) to facilitate reuse without compromising privacy .

Advanced: How to validate conflicting pharmacokinetic findings for [Grgdspc] across heterogeneous populations?

Answer:

- Protocol 1: Perform population pharmacokinetic modeling (e.g., NONMEM) to account for covariates like genetic polymorphisms or renal function .

- Protocol 2: Reanalyze raw chromatographic data using harmonized bioanalytical methods to rule out technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.